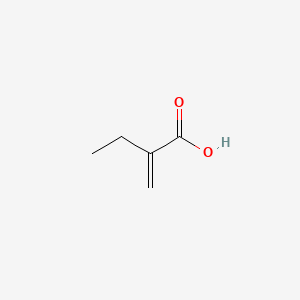

2-Ethylacrylic acid

Descripción

Nomenclature and Chemical Classification of 2-Ethylacrylic Acid

This compound is systematically known by its IUPAC name, 2-methylidenebutanoic acid. nih.gov It is classified as an alpha,beta-unsaturated monocarboxylic acid, specifically a derivative of acrylic acid where the hydrogen at the second carbon position is replaced by an ethyl group. nih.govhmdb.ca This structure also places it in the class of organic compounds known as branched fatty acids. hmdb.ca Its identity is confirmed by its CAS Registry Number, 3586-58-1. nih.govsigmaaldrich.com

| Identifier Type | Value |

| IUPAC Name | 2-methylidenebutanoic acid nih.gov |

| Synonyms | 2-Ethylpropenoic acid, Ethacrylic acid, 2-Methylenebutanoic acid, 2-Methylenebutyric acid nih.govsigmaaldrich.comcymitquimica.com |

| CAS Number | 3586-58-1 nih.gov |

| Molecular Formula | C₅H₈O₂ nih.gov |

| Molecular Weight | 100.12 g/mol nih.govsigmaaldrich.com |

An interactive data table presenting the nomenclature and chemical identifiers for this compound.

The physical and chemical properties of this compound are well-documented, providing a foundation for its use in various chemical syntheses.

| Property | Value |

| Boiling Point | 176 °C alfa-chemistry.com |

| Density | 0.986 g/mL at 25 °C alfa-chemistry.com |

| Refractive Index | n20/D 1.437 alfa-chemistry.com |

An interactive data table summarizing key physical and chemical properties of this compound.

Historical Context and Early Research on this compound

Early research into this compound identified it as a mammalian metabolite. nih.govhmdb.ca Specifically, it was recognized as an intermediate metabolite in an alternative pathway for isoleucine catabolism. hmdb.canih.gov This metabolic role highlighted the compound's presence in biological systems and sparked interest in its biochemical significance. In the realm of polymer chemistry, foundational studies focused on the synthesis and characterization of its corresponding polymer, poly(this compound) (PEAA). Research from the late 20th century, for instance, detailed methods for creating well-defined PEAA through techniques like free-radical polymerization and explored the polymer's conformational transitions. researchgate.net These early investigations established that PEAA is a hydrophobic polyelectrolyte that undergoes significant structural changes in response to shifts in pH. researchgate.net

Current Research Landscape and Emerging Trends for this compound

The unique properties of this compound, particularly when polymerized, continue to drive contemporary research in several key areas.

pH-Responsive Polymers and Drug Delivery: A major focus of current research is the pH-responsive nature of poly(this compound) (PEAA). researchgate.netnih.gov PEAA is a polyelectrolyte that exhibits a distinct conformational transition from an extended chain to a compact, globular structure as the pH of its aqueous solution is lowered. researchgate.net This transition is being harnessed for biomedical applications, especially in drug delivery. researchgate.netresearchgate.net Research has shown that PEAA can interact with and destabilize lipid bilayer membranes, such as those of liposomes, in a pH-dependent manner. researchgate.net At a neutral pH, vesicles remain stable, but upon mild acidification (to pH 6.55 or lower), the polymer's interaction with the membrane can trigger the rapid release of encapsulated contents. researchgate.net This makes PEAA a promising candidate for creating "smart" drug delivery systems that release their therapeutic payload in the acidic microenvironments characteristic of tumors or within specific cellular compartments like endosomes. researchgate.netnih.gov Studies have demonstrated that modifying PEAA with alkyl chains allows it to be inserted into pre-formed liposomes, creating pH-sensitive vesicles capable of intracellular delivery. liposomes.ca

Materials Science and Polymer Synthesis: In materials science, this compound and its esters, such as 2-ethylhexyl acrylate (B77674) (2-EHA), are important comonomers in the synthesis of acrylic polymers for various applications. ijacskros.commdpi.com They are frequently used in the production of pressure-sensitive adhesives (PSAs) through emulsion polymerization. ijacskros.commdpi.com The inclusion of monomers like 2-EHA in the polymer backbone influences key adhesive properties. Research indicates that increasing the 2-EHA content can lower the glass transition temperature (Tg) of the resulting polymer. mdpi.com It also promotes the formation of gel content through chain transfer reactions, which in turn affects the adhesive's peel strength and shear resistance. mdpi.comresearchgate.net This allows for the fine-tuning of adhesive characteristics to meet specific performance requirements for products like labels and tapes. mdpi.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROUWQQRXUBECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62607-09-4 | |

| Record name | Poly(2-ethylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62607-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10189411 | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3586-58-1 | |

| Record name | Ethacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Ethylacrylic Acid and Its Derivatives

Catalytic Routes for 2-Ethylacrylic Acid Synthesis

While direct catalytic synthesis pathways specifically for this compound are not extensively detailed in the provided literature, related compounds and general principles of catalytic synthesis offer insights into potential methodologies.

Homogeneous catalysis, employing catalysts dissolved in the reaction medium, is crucial for selective transformations. For acrylic acid production, catalytic coupling of ethylene (B1197577) and carbon dioxide using transition metal catalysts such as nickel (Ni), palladium (Pd), ruthenium (Ru), and rhodium (Rh) has been explored, aiming for atom economy and the utilization of readily available feedstocks colab.ws.

While specific homogeneous catalytic methods for the direct synthesis of this compound are not prominently featured, related α-substituted acrylic acids are synthesized and transformed using homogeneous catalysis. For instance, metal-catalyzed reactions are employed for the asymmetric hydrogenation of α-aryl and α-alkyl acrylic acids to yield chiral α-substituted propionic acids, a key step in synthesizing various pharmaceuticals and fine chemicals researchgate.netresearchgate.netacs.orgnih.gov. These reactions often utilize transition metal complexes with chiral ligands, such as rhodium with Wudaphos ligands researchgate.net, ruthenium with RuPHOX–Ru catalysts acs.org, or nickel with chiral phosphine (B1218219) ligands nih.gov, achieving high yields and enantioselectivities. A common classical synthesis route for this compound involves the aldol (B89426) condensation of acetaldehyde (B116499) with formaldehyde, followed by oxidation and acidification ontosight.ai, which does not typically rely on homogeneous transition metal catalysis for the core transformations.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (usually a solid catalyst with liquid or gaseous reactants), offers advantages in terms of catalyst separation and recyclability. For the production of α,β-unsaturated carboxylic acids like acrylic acid, solid promoters such as alumina, zirconia, magnesia, and various clays (B1170129) have been investigated google.com. These materials can facilitate reactions by providing active sites for adsorption and transformation of reactants. Research into sustainable production methods for acrylic acid includes the catalytic dehydration of lactic acid, although achieving high yields with conventional catalysts remains a challenge azom.com. Heterogeneous acidic catalysts are also employed in the esterification of acrylic acid with alcohols to produce acrylates azom.com. While specific heterogeneous catalytic pathways for this compound are not detailed, the principles applied to acrylic acid production could potentially be adapted.

As this compound is an achiral molecule, the concept of its enantioselective synthesis does not directly apply. However, significant advancements have been made in the enantioselective synthesis of chiral analogues and related α-substituted acrylic acids, which are valuable intermediates in the pharmaceutical and fine chemical industries. These methodologies primarily involve asymmetric catalysis to introduce a specific stereocenter.

Key catalytic strategies include:

Asymmetric Hydrogenation: Transition metal catalysts, often based on ruthenium, rhodium, iridium, or nickel, complexed with chiral ligands, are widely used for the enantioselective hydrogenation of α-substituted acrylic acids. For example, rhodium catalysts with Wudaphos ligands can achieve high enantiomeric excesses (ee) up to 99% for the hydrogenation of 2-aryl or 2-alkyl acrylic acids researchgate.net. Ruthenium catalysts with chiral phosphino-oxazoline ligands (RuPHOX–Ru) have demonstrated excellent enantioselectivity (up to 99.9% ee) in the hydrogenation of various α-substituted acrylic acids acs.org. Nickel-catalyzed asymmetric hydrogenation has also emerged as an efficient method, yielding chiral α-substituted propionic acids with high ee values and substrate-to-catalyst ratios nih.gov.

Asymmetric Hydroboration: Cobalt-catalyzed enantioselective hydroboration of α-alkyl and α-aryl acrylates using specific phosphine-oxazoline ligands has been developed, producing β-borylated propionates with high regio- and enantioselectivity nih.govacs.org. For instance, the synthesis of "Roche" ester from methyl methacrylate (B99206) achieved a 99:1 er nih.govacs.org.

Other Asymmetric Transformations: Methods such as palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids acs.org and asymmetric hydroboration of α-substituted acrylates nih.govacs.org are also employed. Additionally, chiral titanium catalysts have been used in asymmetric Diels-Alder reactions involving acrylic acid derivatives oup.com.

These methods highlight the power of chiral catalysis in creating stereochemically defined molecules from prochiral or racemic precursors, which are often related to acrylic acid structures.

Table 1: Representative Enantioselective Synthesis of α-Substituted Acrylic Acid Analogues

| Catalyst System | Substrate Type | Reaction Type | Key Conditions | Yield (%) | Enantiomeric Excess (ee, %) | References |

| Rh(I) with Wudaphos ligand | 2-aryl or 2-alkyl acrylic acids | Asymmetric Hydrogenation | Mild conditions, base-free | High | Up to 99 | researchgate.net |

| RuPHOX–Ru | α-substituted acrylic acids | Asymmetric Hydrogenation | 5 bar H₂, mild conditions | Up to 99 | Up to 99.9 | acs.org |

| Ni-catalyzed with (R,R)-BenzP* ligand | α-substituted acrylic acids | Asymmetric Hydrogenation | H₂ (30 bar), 50 °C | Up to 99 | Up to 99.4 | nih.gov |

| Co-catalyzed with 2-(2-diarylphosphinophenyl)oxazoline | α-alkyl/aryl acrylates | Asymmetric Hydroboration | Mild conditions | ~79-80 | ~93-99:1 | nih.govacs.org |

| [Ru(benzene)Cl₂]₂ with MeOBIPHEP/Et₃N | 2-phenethylacrylic acid | Asymmetric Hydrogenation | Mild conditions | High | Up to 98 | researchgate.net |

Polymerization-Specific Synthesis of Poly(this compound)

Poly(this compound) (PEAA) is a pH-responsive polymer with potential applications in drug delivery and biomaterials researchgate.netliposomes.ca. The synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices (PDIs) is crucial for tailoring their properties. Controlled radical polymerization (CRP) techniques have become indispensable for achieving such precision.

Controlled radical polymerization (CRP) methods, including Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with predictable architectures and narrow molecular weight distributions sigmaaldrich.com. These techniques maintain a low concentration of active propagating radicals, minimizing termination events and allowing for controlled chain growth. PEAA has been synthesized using controlled polymerization techniques, leading to polymers with reduced polydispersity and improved control over chain length researchgate.netacs.org. These methods are vital for creating PEAA with specific conformational transition behaviors and membrane interaction capabilities researchgate.net.

RAFT polymerization is a versatile CRP technique that utilizes chain transfer agents (CTAs) to mediate the polymerization process, leading to polymers with controlled molecular weight, low PDI, and defined end-group functionalities sigmaaldrich.comsigmaaldrich.com.

While RAFT polymerization is a powerful tool for many monomers, the direct polymerization of this compound (the free acid) presents challenges. The carboxylic acid group can interact with the RAFT agent or propagate radicals, potentially inhibiting the controlled nature of the polymerization researchgate.net. Specifically, the association of the carboxylic acid groups and strong interactions with other functional groups can hinder the reinitiation of expelled radicals researchgate.net. Consequently, esterified derivatives of this compound are often preferred for successful RAFT polymerization, yielding copolymers with controlled molecular weights researchgate.net. For instance, RAFT polymerization of the related monomer 2-propylacrylic acid using an ethyl cyanovaleric trithiocarbonate (B1256668) chain transfer agent resulted in poly(2-propylacrylic acid) with a degree of polymerization of 193, a number-average molecular weight (Mn) of 22,010 g/mol , and a PDI of 1.47, indicating good control nih.gov.

Table 2: RAFT Polymerization of Acrylic Acid Derivatives

| Monomer | RAFT Agent | Initiator | Solvent | Conditions (Temp, Time) | Mn ( g/mol ) | PDI | References |

| 2-propylacrylic acid | Ethyl cyanovaleric trithiocarbonate | AIBN | Bulk | 70°C, 48 h | 22,010 | 1.47 | nih.gov |

| Note: Direct RAFT of this compound (free acid) is challenging; esterified forms polymerize more readily. |

ATRP of this compound

Atom Transfer Radical Polymerization (ATRP) is a prominent controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI) cmu.eduwikipedia.org. ATRP typically involves a transition metal complex catalyst (e.g., copper-based), an initiator (alkyl halide), and a monomer. The process relies on a dynamic equilibrium between active (radical) and dormant (alkyl halide-terminated) polymer chains, mediated by the catalyst. This reversible activation and deactivation mechanism minimizes irreversible termination reactions, leading to controlled chain growth cmu.eduwikipedia.org.

While ATRP has been successfully applied to various acrylic monomers, the polymerization of acrylic acids, including this compound, can present challenges. The carboxylic acid group can coordinate with the metal catalyst, potentially affecting its activity and the polymerization kinetics. Furthermore, dormant chains of acrylic acids can undergo intramolecular lactonization, leading to a loss of chain-end functionality and reduced control nsf.gov. Nevertheless, research has demonstrated that by carefully selecting catalyst systems, ligands, and reaction conditions, controlled ATRP of acrylic acids can be achieved nsf.gov. For this compound, specific ATRP protocols would need to be optimized to manage these potential side reactions and achieve high molecular weight polymers with low polydispersity.

Anionic and Cationic Polymerization of this compound

Anionic Polymerization: Anionic polymerization is another powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions sigmaaldrich.com. This method typically employs strong bases (e.g., organolithium compounds) as initiators, which generate carbanions. These carbanions then propagate the polymerization by attacking monomer units. Anionic polymerization is known for its "living" characteristics, meaning that chain termination and chain transfer reactions are largely absent, allowing for precise control over polymer chain length and the synthesis of block copolymers sigmaaldrich.com.

The polymerization of acrylic acid derivatives via anionic methods can be complex. The acidic proton of the carboxylic acid group can interfere with the anionic initiator or propagating species. To circumvent this, monomers are often protected (e.g., as tert-butyl esters) and then deprotected after polymerization. Alternatively, specific initiators and conditions that are tolerant of the acidic functionality might be employed sigmaaldrich.comacs.orggoogle.com. For this compound, anionic polymerization could be a viable route, provided that appropriate strategies are used to manage the acidic proton and ensure efficient initiation and propagation.

Cationic Polymerization: Cationic polymerization is initiated by cationic species, such as protons or Lewis acids, which attack electron-rich monomers like alkenes with electron-donating substituents libretexts.orgwikipedia.org. This method is sensitive to solvent polarity and the stability of the propagating carbocation. Monomers that can form stabilized carbocations, such as those with alkyl or aryl substituents, are suitable for cationic polymerization libretexts.orgwikipedia.org.

While acrylic acids themselves are generally not ideal monomers for conventional cationic polymerization due to the presence of the acidic proton and potential for side reactions, certain derivatives or specific conditions might allow for their polymerization. The electron-donating nature of the ethyl group in this compound could potentially facilitate cationic initiation, but the carboxylic acid group remains a significant challenge. Cationic polymerization is more commonly applied to monomers like isobutylene, styrene, and vinyl ethers libretexts.orgwikipedia.org.

Influence of Polymerization Conditions on Molecular Weight and Polydispersity of Poly(this compound)

The molecular weight (Mw) and polydispersity index (PDI, Mw/Mn) of poly(this compound) (PEAA) are critically influenced by various polymerization parameters, regardless of the specific method employed (e.g., ATRP, anionic, free-radical).

Research on poly(this compound) has shown that its pH-dependent conformational transition is sensitive to molecular weight and polydispersity researchgate.netcaltech.eduacs.orgacs.org. Samples with lower polydispersity generally exhibit sharper conformational transitions. For instance, PEAA samples of low polydispersity were obtained by solvent fractionation of a sample prepared by bulk free-radical polymerization researchgate.net. The molecular weight and polydispersity are key parameters that govern the physical properties and performance of PEAA in applications such as drug delivery, where precise control over these characteristics is essential researchgate.netcaltech.eduacs.org.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances novonesis.comanton-paar.comdergipark.org.tr. Applying these principles to the synthesis of this compound and its polymers promotes sustainability and environmental responsibility.

Solvent-Free Synthesis of this compound

Utilization of Renewable Feedstocks for this compound Production

A core tenet of green chemistry is the use of renewable feedstocks derived from biomass, rather than finite petrochemical resources novonesis.comdergipark.org.trgoogle.com. The synthesis of acrylic acid and its derivatives from renewable sources is an active area of research. For example, processes are being developed to produce bio-based acrylic acid from materials like glucose, fructose, sucrose, and glycerol (B35011) google.com.

While direct pathways for the synthesis of this compound from specific renewable feedstocks are not detailed in the provided snippets, the general trend towards bio-based chemical production suggests that future research may focus on developing such routes. This could involve biocatalytic conversions or chemical transformations of biomass-derived intermediates to yield this compound.

Synthesis of Novel this compound Derivatives and Conjugates

The synthesis of derivatives and conjugates of this compound allows for the creation of advanced materials with tailored functionalities. These modifications can alter solubility, reactivity, or introduce specific properties for targeted applications.

One significant area of derivatization involves creating polymer conjugates for drug delivery systems. For instance, poly(this compound) (PEAA) has been modified by reacting its carboxylic acid groups with alkylamines to form lipid derivatives, such as C10-PEAA tandfonline.com. These derivatives can then be inserted into liposomes, creating pH-sensitive liposomes that can destabilize and release their contents upon acidification, mimicking the conditions within endosomes tandfonline.comnih.gov. This approach leverages the pH-responsive nature of the poly(this compound) backbone portlandpress.comresearchgate.netnih.gov.

Other derivatives and conjugates could include:

These synthetic strategies highlight the versatility of this compound as a monomer for creating sophisticated polymeric materials with tunable properties for various advanced applications.

Mechanistic Investigations of 2 Ethylacrylic Acid Reactions

Reaction Mechanisms in 2-Ethylacrylic Acid Synthesis

The formation of this compound can be achieved through several synthetic routes, each involving distinct reaction mechanisms. Key pathways include aldol (B89426) condensation and subsequent oxidation processes.

The synthesis of α,β-unsaturated carboxylic acids like this compound can be strategically designed through an aldol condensation reaction. This reaction typically involves the base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group. masterorganicchemistry.comyoutube.com

A plausible pathway for this compound involves a crossed aldol reaction. The fundamental mechanism proceeds in several steps:

Enolate Formation: A strong base abstracts an acidic α-hydrogen from an aldehyde, such as propanal, to form a nucleophilic enolate ion. youtube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde, commonly formaldehyde. This step forms a new carbon-carbon bond and results in a β-hydroxy aldehyde intermediate after protonation. masterorganicchemistry.com

Dehydration (Condensation): Under heat, the β-hydroxy aldehyde readily undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a double bond between the α and β carbons. This yields an α,β-unsaturated aldehyde (2-ethylacrolein). youtube.com

The final step to achieve the carboxylic acid is the oxidation of the resulting α,β-unsaturated aldehyde, as detailed in the following section. The aldol condensation is a versatile method for C-C bond formation, and its conditions can be tuned to favor either the initial addition product or the final condensed product. masterorganicchemistry.comyoutube.com

Following the formation of 2-ethylacrolein via aldol condensation, or through other synthetic routes, an oxidation step is required to produce this compound. The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a critical transformation.

One green and effective method involves using hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst. maastrichtuniversity.nl Organoselenium compounds, for example, have been shown to be effective catalysts for the oxidation of acrolein to acrylic acid, a structurally similar process. maastrichtuniversity.nl The proposed mechanism for such reactions involves the formation of intermediate acetals or hydrates from the aldehyde. These intermediates are then oxidized to the final carboxylic acid. maastrichtuniversity.nl The use of H₂O₂ is advantageous as it is a green oxidant. maastrichtuniversity.nl This catalytic approach under mild conditions provides a high-yield pathway to the desired unsaturated carboxylic acid. maastrichtuniversity.nl

Polymerization Reaction Kinetics and Mechanisms of this compound

This compound is a monomer that can undergo polymerization, typically via free-radical mechanisms, to form Poly(this compound) (PEAA). Understanding the kinetics and mechanisms of this process is crucial for controlling the properties of the resulting polymer.

Radical copolymerization involves the polymerization of two or more different monomers. The kinetics of such reactions are complex and depend on the reactivity of the propagating radical and the monomer. aps.org Kinetic modeling, often performed with software like PREDICI®, is used to predict conversion, composition, and molecular weight development during copolymerization. mdpi.com

Table 1: Key Kinetic Parameters in Radical Copolymerization Modeling

| Parameter | Symbol | Description |

|---|---|---|

| Initiator Decomposition Rate Coefficient | k_d | Rate at which the initiator forms primary free radicals. |

| Propagation Rate Coefficient | k_p | Rate of addition of a monomer unit to a growing polymer radical. |

| Termination Rate Coefficient | k_t | Rate at which two polymer radicals combine or disproportionate to terminate growth. |

| Chain Transfer Rate Coefficient | k_f | Rate of transfer of the radical activity to another molecule (monomer, solvent, or agent). |

This table is a generalized representation of parameters used in modeling software like PREDICI® for acrylate (B77674) copolymerization. mdpi.com

The free-radical polymerization of this compound, like other vinyl monomers, proceeds through three fundamental mechanistic steps: initiation, propagation, and termination. youtube.comuwaterloo.ca

Initiation: This stage involves the generation of free radicals from an initiator molecule, such as AIBN (azobisisobutyronitrile) or a persulfate. The initiator decomposes under heat or light to form primary radicals. masterorganicchemistry.comyoutube.com These highly reactive species then attack the carbon-carbon double bond of a this compound monomer, creating a new, larger radical and initiating the polymer chain. youtube.com

Step 1 (Decomposition): Initiator → 2 R•

Step 2 (Addition): R• + CH₂=C(C₂H₅)COOH → R-CH₂-C•(C₂H₅)COOH

Propagation: The newly formed monomer radical rapidly adds to another this compound monomer. youtube.com This process repeats, successively adding monomer units and extending the polymer chain. Each addition regenerates the radical site at the growing end of the chain, allowing for the formation of a long polymer. masterorganicchemistry.comresearchgate.net

Step: R-[M]ₙ• + M → R-[M]ₙ₊₁• (where M is the monomer)

Termination: The growth of a polymer chain is halted in the termination step. This occurs when two growing radical chains react with each other. masterorganicchemistry.com There are two primary mechanisms for termination:

Combination (or Recombination): Two radical chains join to form a single, longer polymer chain. youtube.comyoutube.com

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. chegg.com The specific termination mechanism that predominates can depend on the monomer and reaction conditions.

Interactions of Poly(this compound) with Biological Systems at a Mechanistic Level

Poly(this compound) (PEAA) is a pH-sensitive polymer that interacts with biological systems, particularly cell membranes, in a mechanistically interesting way. Its behavior is governed by a pH-dependent conformational transition. researchgate.net

At physiological or higher pH, the carboxylic acid groups along the PEAA backbone are deprotonated and negatively charged. Electrostatic repulsion between these charged groups causes the polymer to adopt an extended, water-soluble conformation. researchgate.net

Upon acidification to a pH of 6.5 or lower, the carboxyl groups become protonated, losing their charge. researchgate.net This eliminates the electrostatic repulsion, and intramolecular hydrophobic interactions become dominant, causing the polymer to collapse into a compact, globular structure. researchgate.net This globular, more hydrophobic form of PEAA can strongly associate with and disrupt the organization of lipid bilayer membranes, such as those of liposomes or cell endosomes. researchgate.netnih.gov

This pH-triggered membrane disruption is a key mechanism for its biological activity. When PEAA is taken into cells via endocytosis, the naturally acidic environment of the endosomes (pH 5.0-6.5) triggers this conformational change. nih.gov The resulting globular polymer disrupts the endosomal membrane, allowing any co-encapsulated molecules (like drugs or DNA) to be released into the cell's cytosol. nih.gov Studies have shown that PEAA and related poly(2-alkylacrylic acid)s can selectively disrupt endosomes but not lysosomes, providing a targeted mechanism for cytosolic delivery. nih.gov The efficiency of this membrane destabilization and the precise pH at which it occurs are dependent on the polymer's molecular weight and concentration. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 2-Methylenebutanoic acid |

| Poly(this compound) | PEAA |

| Propanal | |

| Formaldehyde | |

| 2-Ethylacrolein | |

| Hydrogen peroxide | H₂O₂ |

| n-Butyl acrylate | |

| Azobisisobutyronitrile | AIBN |

Mechanism of pH-Dependent Membrane Disruption by Poly(this compound)

The mechanism by which poly(this compound) (PEAA) disrupts cellular membranes is fundamentally linked to environmental pH. PEAA is a pH-sensitive polymer that interacts with and destabilizes lipid bilayers, a characteristic that is particularly pronounced in the acidic environments of endosomal and lysosomal compartments within cells.

Research indicates that poly(2-alkylacrylic acid)s, including PEAA, are taken into cells through endocytosis, ending up in vesicles that subsequently acidify. nih.govnih.gov This luminal acidification is the critical trigger for the polymer's membrane-disruptive activity. nih.govnih.gov At physiological pH, the polymer is a soluble polyelectrolyte. However, as the pH within the endosome drops, the carboxylic acid groups on the PEAA backbone become protonated. This charge neutralization leads to a conformational change where the polymer adopts a more compact, globular structure that has a strong affinity for lipid membranes. researchgate.net

The interaction of this collapsed, hydrophobic polymer with the vesicle membrane leads to profound disruption of the bilayer's organization. researchgate.net Studies have shown that this process can induce both the fusion of vesicles and the release of their contents. researchgate.net Specifically, endocytosed poly(2-alkylacrylic acid)s are triggered by the low pH to selectively disrupt endosomes, releasing their contents into the cytosol. nih.gov This pH-dependent activity allows for the targeted release of molecules within the cell, a key feature for drug delivery applications. nih.govnih.gov It has been observed that the release of encapsulated contents can occur at pH values approximately one unit higher than those that cause membrane fusion. researchgate.net

The disruptive capability of PEAA is potent; quantitative release of materials encapsulated within vesicles can be achieved even at very low polymer concentrations relative to the lipid content. researchgate.net This efficiency highlights the targeted nature of the pH-triggered mechanism, which confines the disruptive action to the acidified intracellular compartments. nih.govnih.gov

Conformational Transitions and their Mechanistic Basis in Poly(this compound)

At neutral or alkaline pH, the carboxylic acid groups are deprotonated, resulting in a negatively charged polymer chain. Electrostatic repulsion between these charged groups forces the polymer into an extended, open-coil conformation. In this state, the polymer is hydrophilic and readily soluble in water.

The mechanistic basis for the transition lies in the protonation of these carboxylate groups as the pH of the solution is lowered. researchgate.net Upon acidification, the carboxyl groups become protonated, neutralizing their negative charge. The reduction in electrostatic repulsion allows intramolecular hydrophobic interactions between the ethyl groups and the polymer backbone to become dominant. These hydrophobic forces drive the collapse of the polymer chain from its extended state into a compact, globular conformation. researchgate.net This collapsed structure is significantly more hydrophobic and surface-active, enabling its interaction with and insertion into lipid membranes. researchgate.net

The location and sharpness of this conformational transition are influenced by factors such as the polymer's molecular weight and polydispersity. researchgate.net This transition is a critical prerequisite for the polymer's biological activity, as the globular form is the one that associates strongly with and disrupts bilayer vesicles. researchgate.net

| Condition | Dominant Charge State | Key Interactions | Resulting Conformation |

| High pH | Deprotonated (Negative) | Electrostatic Repulsion | Extended Coil |

| Low pH | Protonated (Neutral) | Hydrophobic Interactions | Compact Globule |

Molecular Weight Dependence of Poly(this compound) Activity in Membrane Interactions

Studies investigating the pH-dependent destabilization and fusion of large unilamellar vesicles (LUVs) by PEAA have shown a clear correlation between chain length and the pH threshold for activity. researchgate.net Specifically, a reduction in the polymer's chain length causes the events of membrane fusion and the release of vesicle contents to shift to lower pH values. researchgate.net This suggests that shorter polymer chains require a more acidic environment to undergo the necessary conformational transition and effectively disrupt the lipid bilayer.

The location and breadth of the pH-dependent conformational transition are also dependent on the molecular weight of the PEAA sample. researchgate.net Therefore, controlling the molecular weight provides a means to fine-tune the pH sensitivity of the polymer. For instance, a lower molecular weight PEAA would be activated at a more acidic pH compared to a higher molecular weight counterpart. This relationship is crucial for designing polymers for specific biological applications where the target environment has a distinct pH profile.

Furthermore, the concentration of the polymer relative to the lipid concentration also plays a role, with decreased levels of fusion observed when the PEAA concentration is lower than that of the lipid. researchgate.net However, the molecular weight remains a primary determinant of the pH at which the polymer's membrane-disruptive functions are initiated. researchgate.net

| PEAA Property | Effect on Membrane Interaction |

| Reduced Chain Length | Shifts fusion and content release events to lower pH values. researchgate.net |

| Reduced Concentration | Leads to decreased levels of membrane fusion. researchgate.net |

Advanced Characterization and Analytical Techniques for 2 Ethylacrylic Acid Research

Biophysical Techniques for Studying Poly(2-Ethylacrylic Acid) Interactions

The study of Poly(this compound) interactions relies on a suite of biophysical methods that probe molecular behavior at a fundamental level. These techniques allow researchers to observe how PEAA self-assembles, interacts with membranes, and undergoes transitions, offering detailed insights into its functional mechanisms.

Light Scattering for Investigating Poly(this compound) Aggregation and Conformation

Light scattering techniques, including static light scattering (SLS) and dynamic light scattering (DLS), are powerful tools for characterizing polymer size, shape, molecular weight, and aggregation state in solution. SLS measures the intensity of light scattered by polymer molecules as a function of angle, allowing for the determination of parameters like the radius of gyration and molecular weight. DLS, on the other hand, measures fluctuations in scattered light intensity caused by the Brownian motion of particles, providing information about the hydrodynamic radius and diffusion coefficients, which are indicative of polymer conformation and aggregation wyatt.com.

Research utilizing light scattering has demonstrated that PEAA can form self-assembled structures. For instance, studies on poly(ethylacrylic acid) (PEA) homopolymers have shown that heating solutions under specific conditions can lead to the formation of stable polymeric nanoparticles, with sizes around 290 nm observed for mesoglobules formed by slow heating researchgate.net. The full irreversibility and the width of the transition during self-assembly, as observed through scattering methods, have also been confirmed by other techniques like differential scanning calorimetry researchgate.netacs.org. Furthermore, light scattering has been used to investigate the critical behavior of poly(alkylacrylic acid)s, including PEAA, showing how scattering intensity and diffusion coefficients change with the degree of neutralization researchgate.net. These findings highlight the utility of light scattering in understanding PEAA's conformational dynamics and propensity for aggregation, particularly during thermal-induced self-assembly processes researchgate.netacs.org.

Table 1: Light Scattering Characterization of Poly(this compound) Related Structures

| Parameter / Technique | Observed Behavior / Value | Polymer / System | Conditions | Reference |

| Hydrodynamic Radius (DLS) | Size ~290 nm | Mesoglobules of PEA | Slow heating | researchgate.net |

| Scattering Intensity & Diffusion Coefficient | Changes with degree of neutralization (α) | PEAA solutions | Partially ionized with NaOH, c = 20 g/kg, θ = 90° | researchgate.net |

| Aggregation State | Formation of stable nanoparticles | PEA homopolymers | Heating solutions | researchgate.netacs.org |

Fluorescence Spectroscopy in Poly(this compound) Membrane Interactions

Fluorescence spectroscopy offers a sensitive method for probing the microenvironment and conformational changes of polymers, as well as their interactions with lipid membranes. By employing fluorescently labeled PEAA or using intrinsic fluorescence of specific residues, researchers can monitor binding events, conformational shifts upon interaction, and the impact of PEAA on membrane integrity core.ac.uknih.govcaltech.edu.

Studies have shown that PEAA interacts with lipid bilayer membranes in a pH-dependent manner, leading to membrane destabilization and solubilization. This interaction is often characterized by a critical pH below which these effects are observed. For example, PEAA has been shown to cause destabilization and fusion of liposomes at pH values of 6.55 or lower researchgate.netliposomes.ca. Similarly, membrane solubilization by PEAA has been reported to occur at slightly acidic pH, around 6.3 core.ac.uknih.gov. The binding affinity of PEAA to membranes has been observed to decrease as the amount of bound polymer increases, suggesting a hydrophobically driven micellization process core.ac.uknih.gov. Furthermore, fluorescence spectroscopy has been used to confirm that PEAA exhibits pH-dependent membrane binding, with changes in surface energy correlating with shifts in the critical pH for membrane solubilization core.ac.uk. The synergy between PEAA and ultrasound in disrupting lipid bilayers has also been investigated, with significant hemolysis observed at pH 6.1 in the presence of PEAA researchgate.net.

Table 2: Fluorescence Spectroscopy Findings in Poly(this compound) Membrane Interactions

| Phenomenon Studied | Observed Critical pH | Polymer / System | Details of Interaction | Reference |

| Membrane Destabilization/Fusion | ≤ 6.0 | PEAA | pH-dependent, leads to release of encapsulated material | researchgate.netliposomes.ca |

| Membrane Solubilization | ~ 6.3 | PEAA | Hydrophobically driven micellization | core.ac.uknih.gov |

| Hemolysis (Synergy with Ultrasound) | 6.1 | PEAA | Cavitation nucleation sites at this pH | researchgate.net |

| Membrane Binding | pH-dependent | PEAA | Monitored via fluorescence, correlates with surface activity | core.ac.uknih.gov |

Calorimetry for Thermodynamic Characterization of Poly(this compound) Transitions

Calorimetry, particularly differential scanning calorimetry (DSC) and adiabatic calorimetry, is essential for the thermodynamic characterization of polymer transitions, such as phase transitions, glass transitions, and binding events. These techniques measure the heat flow associated with physical or chemical changes in a sample as a function of temperature or time, providing quantitative data on enthalpy, entropy, and heat capacity researchgate.netmit.edunih.gov.

While direct calorimetric studies specifically on PEAA's self-assembly into nanoparticles are less detailed in the provided snippets compared to light scattering, DSC has been used to confirm the irreversibility and width of transitions observed by scattering methods in poly(ethylacrylic acid) (PEA) systems researchgate.netacs.org. These studies suggest that the mechanism of nanoparticle formation involves heating a thermoresponsive, partially charged PEA solution, with stabilization occurring via hydrogen bonds between polymer chains researchgate.netacs.org. The thermodynamic properties of such transitions, including enthalpy and entropy, are critical for understanding the driving forces behind polymer self-assembly and interaction with other molecules nih.gov. For instance, the addition of nanoparticles to thermoresponsive polymer solutions can alter the phase separation enthalpy due to hydrogen bonding interactions between the polymer and nanoparticles, thereby tuning the thermodynamic and rheological properties nih.gov. Although specific transition temperatures and enthalpies for PEAA itself were not detailed in the provided results, calorimetry remains a fundamental tool for quantifying the energy changes associated with PEAA's pH- or temperature-induced conformational shifts and aggregations.

Table 3: Calorimetric Characterization of Poly(this compound) Related Transitions

| Technique | Measured Property | Observed Behavior / Parameter | Polymer / System | Details | Reference |

| DSC | Transition Width and Irreversibility | Confirmed transitions observed by scattering | PEA (Poly(ethylacrylic acid)) | Related to nanoparticle formation via heating | researchgate.netacs.org |

| DSC | Phase Separation Enthalpy | Reduced due to polymer-NP interactions | PNIPAM / Silica Nanoparticles | Influences thermodynamic properties | nih.gov |

| Calorimetry | Thermodynamic Functions | Standard functions determined | Poly(2-ethylhexyl acrylate) | For solid-to-solid transitions and fusion | researchgate.net |

Poly 2 Ethylacrylic Acid in Advanced Biomaterials and Drug Delivery Systems

pH-Responsive Poly(2-Ethylacrylic Acid) in Drug Delivery

The utility of PEAA in drug delivery is primarily centered on its ability to respond to the acidic environments often found in tumor tissues and within cellular endosomes. At neutral pH, such as in the bloodstream, PEAA is deprotonated and exists in an extended, soluble conformation. However, upon encountering a lower pH environment, the carboxylic acid groups along the polymer backbone become protonated. This protonation leads to a conformational transition, causing the polymer to adopt a more compact, globular structure. This change in conformation is pivotal for its function in drug delivery systems, as it can trigger the disruption of carrier vehicles like liposomes and nanoparticles, leading to the targeted release of therapeutic agents. The "critical pH" for this transition can be modulated by factors such as the polymer's chemical structure and tacticity. researchgate.net

The design of PEAA-based drug delivery carriers often involves the integration of the polymer with lipid-based structures like liposomes. One common method for creating these pH-sensitive vesicles is the self-insertion of lipid-anchored PEAA into preformed liposomes. nih.govnih.gov In this approach, PEAA is chemically modified with hydrophobic alkylamide derivatives that act as anchors, facilitating their insertion into the lipid bilayer of the vesicles. nih.gov The process involves incubating the lipid-anchored PEAA with large unilamellar vesicles (LUVs), resulting in PEAA-decorated liposomes that are stable at neutral pH. nih.govresearchgate.net

The efficiency of polymer insertion and the subsequent pH-sensitivity of the liposomes are influenced by several factors. Research has shown that the density of the hydrophobic anchors on the PEAA chain is positively correlated with the degree of PEAA modification, rather than the length of the alkyl chain. nih.gov Furthermore, the amount of polymer inserted into the liposome (B1194612) increases with a higher initial ratio of polymer to lipid. nih.gov The composition of the liposome itself also plays a crucial role. For instance, the ratio of phosphatidylcholine to cholesterol and the acyl chain length of the phosphocholine (B91661) affect the release characteristics of the final formulation. nih.gov

Below is a table summarizing key factors in the design and fabrication of PEAA-liposomes:

| Design Parameter | Influence on Fabrication and Function | Supporting Research |

| PEAA Modification | The degree of modification with hydrophobic anchors positively correlates with polymer insertion density. nih.gov | Alkylamide derivatives of PEAA are synthesized and inserted into preformed vesicles. nih.gov |

| Polymer-to-Lipid Ratio | Higher initial ratios lead to increased polymer insertion into the liposome. nih.gov | Studies have evaluated the effect of varying the initial polymer to lipid concentration on insertion efficiency. nih.gov |

| Lipid Composition | The ratio of phosphatidylcholine to cholesterol and the acyl chain length of phospholipids (B1166683) impact the stability and release profile. nih.gov | Vesicles with a phosphatidylcholine to cholesterol ratio of 60:40 (mol/mol) have shown efficient release. nih.gov |

| Fabrication Method | Self-insertion of lipid-anchored PEAA into preformed large unilamellar vesicles (LUVs) is a common technique. nih.govresearchgate.net | This method results in PEAA-associated liposomes that are stable at neutral pH but become disruptive under acidic conditions. nih.gov |

The controlled release of therapeutics from PEAA-based carriers is a direct consequence of the polymer's pH-dependent conformational change. researchgate.net At a physiological pH of 7.4, PEAA-decorated liposomes are stable and can effectively encapsulate their cargo. researchgate.netnih.gov However, when these carriers encounter an acidic environment, such as in a tumor microenvironment or an endosome (pH ~5.0-6.5), the PEAA undergoes a transition from an extended coil to a compact globule. researchgate.net

This structural change drives the association of the now more hydrophobic polymer with the lipid bilayer of the carrier. researchgate.net The interaction between the globular PEAA and the liposome membrane leads to significant disruption and reorganization of the bilayer. researchgate.net This can manifest as the conversion of the lipid vesicles into mixed micellar structures, which effectively destabilizes the membrane and leads to the rapid and often quantitative release of the encapsulated hydrophilic contents. researchgate.net

The efficiency of this release is influenced by several factors, as detailed in the table below:

| Factor | Effect on Release Mechanism | Key Findings |

| Polymer Molecular Weight | The "critical pH" for the conformational transition and subsequent release shifts to lower pH values as the polymer chain length is reduced. researchgate.net The release efficiency is dependent on the PEAA polymer size, with larger polymers (e.g., >8.4 kDa) often showing more effective release. nih.gov | PEAA vesicles with a polymer molecular weight greater than 8.4 kDa released over 80% of their contents. nih.gov |

| Lipid Composition | An increase in cholesterol content or the acyl chain length of the phosphocholine in the liposome can decrease the release potential. nih.gov | The release of calcein (B42510) was found to decrease as the percentage of cholesterol increased. nih.gov |

| Surface Charge | Positively charged liposomes have been shown to release a significant amount of their contents compared to neutral or negatively charged vesicles. nih.gov | Neutral and negatively charged vesicles showed similar release profiles, while positively charged ones were more prone to release. nih.gov |

| Temperature | The pH-sensitive release is temperature-dependent, with more dramatic content release observed at higher temperatures. nih.gov | Studies using a calcein release assay demonstrated enhanced release at elevated temperatures. nih.gov |

A major hurdle in intracellular drug delivery is ensuring that the therapeutic agent reaches its target within the cell, which often requires escape from the endo-lysosomal pathway. nih.gov Many drug carriers are taken up by cells via endocytosis, which sequesters them within membrane-bound vesicles called endosomes. These endosomes mature and fuse with lysosomes, acidic organelles containing degradative enzymes that can destroy the therapeutic cargo. nih.gov

Poly(2-alkylacrylic acid)s, including PEAA, are designed to overcome this barrier. nih.gov It is hypothesized that these polymers are endocytosed along with their cargo and, once inside the acidic environment of the endosome, are triggered to disrupt the endosomal membrane. nih.gov The protonation of PEAA in the low pH of the endosome leads to its conformational change and subsequent interaction with the endosomal membrane, causing destabilization and release of the contents into the cytosol. nih.gov This process is crucial for the efficacy of many drugs and macromolecules that are active in the cytoplasm. nih.gov

Research has shown that poly(2-alkylacrylic acid)s can selectively disrupt endosomes without significantly affecting lysosomes. nih.gov This targeted disruption allows for the efficient delivery of molecules to the cytosol. nih.gov The ability of PEAA to facilitate endosomal escape is a key feature that makes it a valuable component in advanced drug delivery systems designed for intracellular targeting.

Poly(this compound) in Gene Delivery and Gene Therapy

The application of PEAA extends to the realm of gene therapy, where the delivery of genetic material like DNA and RNA into cells is a primary objective. The challenges in gene delivery are similar to those in drug delivery, namely the need to protect the nucleic acid from degradation and facilitate its entry into the cell and subsequent release into the appropriate cellular compartment.

Non-viral gene delivery vectors are gaining significant attention as alternatives to viral vectors due to their lower immunogenicity, higher gene loading capacity, and greater flexibility in chemical design. mdpi.com Cationic polymers are a major class of non-viral vectors that function by complexing with the negatively charged nucleic acids to form nanoparticles known as polyplexes. mdpi.com

While PEAA itself is an anionic polymer, its pH-responsive nature can be harnessed in conjunction with other components to create effective gene delivery systems. For instance, poly(2-alkylacrylic acid)s have been investigated for their ability to enhance gene transfection mediated by cationic lipoplexes (liposome-DNA complexes). nih.gov In these systems, the role of PEAA is not to directly condense the DNA, but rather to facilitate the endosomal escape of the entire lipoplex, thereby increasing the efficiency of gene delivery to the cytosol. nih.gov

The primary mechanism for DNA condensation by polymeric vectors involves electrostatic interactions between a cationic polymer and the anionic phosphate (B84403) backbone of the DNA. mdpi.com This interaction leads to the formation of compact, charge-neutral or slightly cationic nanoparticles that can protect the DNA from enzymatic degradation and facilitate its uptake into cells. nih.gov

While PEAA is anionic, its role in DNA release is linked to its pH-sensitive endosomal disruption. In a combined delivery system, a cationic vector would be responsible for the initial DNA condensation. Upon endocytosis of the polyplex, the PEAA component, co-delivered or incorporated into the particle, would be triggered by the acidic endosomal pH. The subsequent disruption of the endosomal membrane by PEAA would release the polyplex into the cytoplasm. Once in the reducing environment of the cytoplasm, the disulfide bonds often incorporated into cationic polymers can be cleaved, leading to the unpacking of the polymer and the release of the DNA. The released DNA can then enter the nucleus to be transcribed.

The table below outlines the general mechanisms involved in polyplex-mediated gene delivery, where a pH-responsive polymer like PEAA could play a crucial role in the endosomal escape step.

| Stage | Mechanism | Role of a pH-Responsive Polymer (like PEAA) |

| DNA Condensation | Electrostatic interaction between a cationic polymer and anionic DNA forms a compact polyplex. mdpi.com | Not directly involved in condensation. |

| Cellular Uptake | The positively charged polyplex interacts with the negatively charged cell membrane, leading to endocytosis. nih.gov | The entire complex, including the pH-responsive polymer, is internalized. |

| Endosomal Escape | The "proton sponge" effect or membrane destabilization by the polymer leads to rupture of the endosome. polyplus-sartorius.com | PEAA's pH-triggered conformational change disrupts the endosomal membrane, releasing the polyplex into the cytosol. nih.gov |

| DNA Release | Disassembly of the polyplex in the cytoplasm, often triggered by the reductive environment, releases the DNA. | Facilitates the delivery of the intact polyplex to the cytoplasm where release can occur. |

Poly(this compound) in Responsive Membranes and Biointerfaces

Poly(this compound) (PEAA) has garnered significant attention in the development of advanced biomaterials, particularly for applications requiring responsive membranes and tailored biointerfaces. Its unique pH-sensitive behavior, characterized by a sharp conformational transition from a soluble, extended state at neutral or alkaline pH to a compact, hydrophobic globule at acidic pH, underpins its functionality in these systems. researchgate.netliposomes.ca This transition allows for precise control over membrane properties and interactions with biological components.

Development of pH-Sensitive Poly(this compound) Membranes for Sensing Applications

The pH-dependent conformational change of PEAA is a key feature exploited in the design of pH-sensitive membranes for various sensing applications. These membranes can be engineered to exhibit a rapid and significant change in their physical or chemical properties in response to small fluctuations in the surrounding pH, making them ideal as environmental sensors.

Research has demonstrated that semisynthetic membranes incorporating PEAA are highly sensitive to hydrogen ion concentration, leading to substantial variations in permeability with minor pH adjustments. researchgate.net This principle has been applied to create liposomes that release their encapsulated contents in a controlled manner upon mild acidification within the physiological pH range. researchgate.net The destabilization of the lipid bilayer is triggered by the association of the globular, hydrophobic form of PEAA with the membrane at pH values of 6.55 or lower. researchgate.net

The development of these responsive systems involves a detailed understanding of the relationship between the polymer's molecular weight, polydispersity, and its transitional pH. Studies have shown that reducing the chain length of PEAA or using samples with lower polydispersity can shift the conformational transition to lower pH values and narrow the transition range. researchgate.net This allows for the fine-tuning of the membrane's pH sensitivity for specific sensing applications. By modifying the carboxylic groups of PEAA with alkylamines to create lipid derivatives, researchers have successfully produced acid-sensitive polymer-associated liposomes through a self-insertion method. nih.gov These systems remain stable at neutral pH and exhibit pH-sensitive release properties under acidic conditions. nih.gov

| Feature | Description | Reference |

| Sensing Mechanism | pH-induced conformational change of PEAA from extended coil to hydrophobic globule. | researchgate.netliposomes.ca |

| Triggering pH | Destabilization of lipid bilayer membranes occurs at pH 6.55 or lower. | researchgate.net |

| Controllability | The pH of the conformational transition can be tuned by altering the polymer's chain length and polydispersity. | researchgate.net |

| Fabrication Method | Self-insertion of PEAA alkylamide derivatives into pre-formed liposomes. | nih.gov |

Modulation of Membrane Permeability by Poly(this compound)

The ability of PEAA to modulate membrane permeability is a direct consequence of its pH-triggered interaction with lipid bilayers. At neutral pH, the polymer exists as a soluble polyanion with minimal interaction with the membrane. However, upon a decrease in pH, the protonation of the carboxylic acid groups induces a transition to a more hydrophobic state, leading to the polymer's adsorption onto and insertion into the lipid membrane. liposomes.ca This process disrupts the membrane's integrity, causing a significant increase in its permeability.

The interaction of PEAA with phosphatidylcholine bilayer membranes has been shown to cause their reorganization and the release of encapsulated materials. researchgate.net This pH-dependent destabilization and fusion of large unilamellar vesicles (LUVs) can be controlled by adjusting the polymer concentration and chain length, with lower concentrations or shorter chains requiring a lower pH to induce fusion and content release. researchgate.net

The composition of the membrane itself also plays a crucial role in the modulation of permeability by PEAA. The inclusion of cholesterol in lipid vesicles has been found to lower the pH at which PEAA induces the release of entrapped dyes. rsc.org This effect is correlated with an increase in the elastic expansion modulus of the vesicle bilayer. rsc.org Interestingly, the presence of a dense layer of poly(ethylene glycol) (PEG) on the membrane surface does not prevent PEAA from inducing the release of the vesicle's contents, suggesting that these hydrated polymer layers are not an effective barrier against other water-soluble polymers and may even associate with PEAA. rsc.org

| Factor | Effect on PEAA-Induced Permeability | Reference |

| pH | Decreasing pH below the transition point increases membrane permeability. | researchgate.netliposomes.ca |

| PEAA Concentration | Higher concentrations can induce permeability changes at a slightly higher pH. | researchgate.net |

| PEAA Chain Length | Shorter chains require a lower pH to induce permeability changes. | researchgate.net |

| Cholesterol in Membrane | Lowers the pH required for PEAA-induced content release. | rsc.org |

| PEGylated Surface | Does not inhibit PEAA-induced content release. | rsc.org |

Biocompatibility and Biofouling Studies of Poly(this compound) Surfaces

The biocompatibility and resistance to biofouling of PEAA surfaces are critical considerations for their use in advanced biomaterials and biointerfaces. While extensive research exists for the related polymer, poly(acrylic acid) (PAA), specific studies on PEAA are less common but provide important insights.

The interaction of PEAA with cell membranes is a key aspect of its biocompatibility. Research has shown that PEAA can act synergistically with focused ultrasound to disrupt lipid bilayers, causing hemolysis of red blood cells at a pH of 6.1. researchgate.net This suggests that at its transitional pH, the hydrophobic nature of PEAA can lead to membrane disruption, a factor that must be carefully managed in biomedical applications. The mechanism involves the protonated PEAA molecules acting as cavitation nucleation sites. researchgate.net

Studies on the closely related PAA offer valuable perspectives on how PEAA surfaces might behave. For instance, PAA coatings on hydrophobic surfaces can create superhydrophilic layers that exhibit excellent anti-fouling properties with nearly zero protein adsorption, particularly when conjugated with PEG. nih.gov The biocompatibility of PAA has also been demonstrated in various forms, including as thin films on metallic implants where it can provide a protective, biocompatible coating. researchgate.net Furthermore, copolymers of acrylic acid and methacrylic acid have been used to coat iron oxide nanoparticles, resulting in excellent biocompatibility with mammalian cells. nih.gov

| Polymer System | Key Finding on Biocompatibility/Biofouling | Reference |

| Poly(this compound) (PEAA) | Synergistically disrupts lipid bilayers with focused ultrasound at pH 6.1, causing hemolysis. | researchgate.net |

| Poly(acrylic acid) (PAA) on hydrophobic surfaces | Creates superhydrophilic, anti-fouling surfaces with very low protein adsorption. | nih.gov |

| PAA-grafted poly(tetrafluoroethylene) membranes | Protein adsorption is influenced by ionic strength and PAA chain length. | ku.dk |

| PAA thin films on TiAlV implants | Provides a biocompatible and protective coating. | researchgate.net |

| Poly(acrylic acid-co-methacrylic acid) coated nanoparticles | Shows excellent biocompatibility with mammalian cells. | nih.gov |

2 Ethylacrylic Acid in Medical and Agricultural Chemical Research

2-Ethylacrylic Acid Derivatives as Potential Pharmaceutical Agents

Research into the pharmacological potential of this compound (also known as ethacrylic acid) has led to the investigation of its derivatives for various therapeutic applications, including their anti-inflammatory effects. One study focused on hydroxylated ethacrylic acid derivatives isolated from the stems and branches of Enkianthus chinensis. The anti-inflammatory activities of these isolated compounds were evaluated in an LPS-induced inflammatory model. While the specific results for each derivative were part of a broader investigation into the plant's secondary metabolites, the study highlights the potential for derivatives of ethacrylic acid to exhibit anti-inflammatory properties, warranting further research into their mechanisms of action and therapeutic potential.

While direct studies on the antimicrobial properties of this compound and its simple conjugates are not extensively documented in the reviewed literature, significant research has been conducted on structurally related acrylic polymers. These studies provide insight into the potential for developing antimicrobial materials based on the broader class of acrylic compounds.

For instance, copolymers based on poly(acrylic acid) (PAA) have been shown to possess antimicrobial activity. Research on PAA diblock copolymers with polystyrene and poly(methyl methacrylate) demonstrated that these materials can kill bacteria and prevent biofilm formation nih.gov. The antimicrobial efficacy of these copolymer films was found to increase with a higher acrylic acid content, effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.gov.

Similarly, research into providing antibacterial activity to poly(2-hydroxyethyl methacrylate) (PHEMA) through copolymerization with a methacrylic thiazolium derivative has shown promising results. These cationic copolymers exhibited significant antimicrobial character against both Gram-positive and Gram-negative bacteria nih.gov. The minimum inhibitory concentration (MIC) was found to be dependent on the composition of the copolymer, with some formulations showing MIC values as low as 8 µg/mL nih.gov.

These findings on related acrylic and methacrylic polymers suggest a potential avenue for the future development of this compound-based polymers and conjugates as antimicrobial agents.

Table 1: Antimicrobial Activity of a Poly(2-Hydroxy Ethyl Methacrylate) Derivative

| Copolymer Composition (Molar Fraction of MTA) | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Low (e.g., 0.18) | 128 |

| High (e.g., >0.50) | 8 |

Data is illustrative of research on related methacrylate (B99206) compounds.

A copolymer synthesized from maleimide and this compound, known as poly(maleimide-co-2-ethylacrylic acid), has been investigated for its potential as an anticancer agent. Research has demonstrated that this copolymer exhibits a significant curative effect on certain types of carcinomas.

In preclinical studies, a series of these copolymers were prepared and tested. The findings indicated that poly(maleimide-co-2-ethylacrylic acid) has properties that suppress the metastasis and growth of carcinoma. Specifically, the copolymer showed a notable therapeutic effect against Lewis lung carcinoma and S180 sarcoma. The research also established that this copolymer has low toxicity, with LD50 values in the range of 601-798 mg/kg.

This compound in Agricultural Chemical Development

The use of this compound esters in the formulation of herbicides and pesticides is not well-documented in the available scientific literature. The development of herbicidal and pesticidal esters has historically focused on other chemical structures. For example, the esters of 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used in commercial herbicide formulations. While research into novel active ingredients is ongoing, there is currently no significant body of evidence to suggest that this compound esters are a focal point of agricultural chemical development.

Specific data on the environmental fate and ecotoxicity of this compound in agricultural contexts is limited. However, information on the structurally related compound, acrylic acid, provides some insights into its potential environmental behavior.

Acrylic acid is expected to primarily partition to water due to its water solubility and vapor pressure oekotoxzentrum.ch. It is readily biodegradable, which suggests a low potential for persistence in the environment oekotoxzentrum.ch. Studies have shown that acrylic acid degrades rapidly in soil, with a half-life of less than one day oekotoxzentrum.ch. The potential for bioaccumulation is also considered low oekotoxzentrum.ch.

In terms of ecotoxicity, acrylic acid generally shows low to moderate toxicity to aquatic organisms. The table below summarizes the toxicity of acrylic acid to various aquatic species. It is important to note that this data is for acrylic acid and not this compound, and the substitution of an ethyl group could alter the toxicological profile. Polymers of acrylic acid are generally considered to be of low environmental concern due to their high molecular weight, which limits their bioavailability and uptake by organisms researchgate.netpublicnow.com. However, the toxicity can be influenced by factors such as water hardness researchgate.netpublicnow.com.

Table 2: Ecotoxicity of Acrylic Acid in Aquatic Organisms

| Organism Type | Effect Concentration (LC50/EC50) in mg/L |

|---|---|

| Freshwater Fish | 27 - 236 |

| Marine Fish | 27 - 236 |

| Invertebrates | 27 - 236 |

Data is for the related compound acrylic acid.

Given the persistence and slow degradation of some polyacrylates in soil, long-term exposure for soil organisms is possible, and accumulation in soil could occur oekotoxzentrum.ch. However, studies on homopolymers of acrylic acid have shown no toxicity to sediment and soil organisms researchgate.net.

Computational and Theoretical Studies of 2 Ethylacrylic Acid

Quantum Chemical Calculations for 2-Ethylacrylic Acid Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure of molecules like this compound. These methods allow for the prediction of molecular geometries, electronic properties, and reactivity indices. While specific published DFT results for this compound are not extensively detailed in the provided search snippets, general applications of DFT in similar unsaturated carboxylic acids provide insight into the types of analyses performed.

Molecular Dynamics Simulations of Poly(this compound) in Solution and at Interfaces

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational changes of polymers like Poly(this compound) (PEAA) in various environments, including aqueous solutions and interfaces. Studies have explored the pH-dependent conformational transitions of PEAA, revealing that it undergoes a shift from an extended coil to a more compact globular structure as the pH decreases and the carboxylic acid groups become protonated researchgate.net. The molecular weight and polydispersity of PEAA samples can influence the precise pH at which these transitions occur and the breadth of the transition researchgate.net.

MD simulations have also been employed to investigate the interaction of PEAA with lipid bilayer membranes. These simulations can elucidate how PEAA reorganizes membrane structures, potentially leading to the release of encapsulated materials, a property relevant for drug delivery applications researchgate.net. Force fields such as the General AMBER Force Field (GAFF) are commonly used for simulating polymers like PEAA, often in conjunction with simulation packages like Gromacs lp.edu.uamdpi.com. While specific quantitative data on PEAA's behavior at interfaces (e.g., adsorption free energies) were found for poly(ethylacrylic acid) (PEA) in general, indicating varying adsorption based on tacticity scilit.com, detailed quantitative data specifically for PEAA at interfaces is less prominent in the provided search results. Nevertheless, the simulations provide insights into how the polymer's chemical nature and structure dictate its interactions and conformational dynamics in different media acs.org.

Computational Modeling of this compound Reaction Pathways

Computational modeling plays a vital role in elucidating the mechanisms and kinetics of chemical reactions, including polymerization processes. While specific computational studies detailing the reaction pathways of this compound polymerization are not explicitly detailed in the provided search snippets, general computational approaches used for similar monomers and polymerization types offer a framework for understanding such investigations.